molecular formula C28H19Cl3N4O3 B445716 2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445716
M. Wt: 565.8g/mol
InChI Key: PPVKSQBGHPOHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound belonging to the hexahydroquinoline family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:

    Condensation Reaction: An aldehyde reacts with a β-ketoester in the presence of ammonium acetate to form a dihydropyridine intermediate.

    Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.

    Functional Group Introduction: Subsequent reactions introduce the nitro, chloro, and carbonitrile groups to the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of nitroso or quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further react to form various substituted products.

Properties

Molecular Formula

C28H19Cl3N4O3

Molecular Weight

565.8g/mol

IUPAC Name

2-amino-4-(4-chloro-3-nitrophenyl)-1-(3,5-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C28H19Cl3N4O3/c29-18-11-19(30)13-20(12-18)34-24-9-17(15-4-2-1-3-5-15)10-25(36)27(24)26(21(14-32)28(34)33)16-6-7-22(31)23(8-16)35(37)38/h1-8,11-13,17,26H,9-10,33H2

InChI Key

PPVKSQBGHPOHQD-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N)N)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N)N)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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